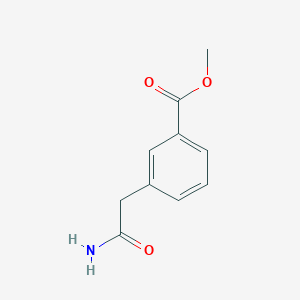
Methyl 3-(2-amino-2-oxoethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-amino-2-oxoethyl)benzoate: is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of a benzoate ester group and an amino-oxoethyl substituent, making it a versatile intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the common methods for synthesizing compounds like Methyl 3-(2-amino-2-oxoethyl)benzoate involves the cyanoacetylation of amines.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 3-(2-amino-2-oxoethyl)benzoate can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out under reflux conditions in solvents like ethanol, with or without the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 2-(2-oxoindol-3-ylidene) malononitrile can yield spiro[indoline-3,4-pyridine] derivatives .
Applications De Recherche Scientifique
Chemistry: Methyl 3-(2-amino-2-oxoethyl)benzoate is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: They can be used in the synthesis of molecules with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of Methyl 3-(2-amino-2-oxoethyl)benzoate is not well-documented. its derivatives may exert their effects through interactions with specific molecular targets and pathways, depending on their structure and functional groups. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Methyl 3-aminobenzoate: This compound is similar in structure but lacks the amino-oxoethyl substituent.
Methyl 2-(2-amino-2-oxoethyl)benzoate: Another similar compound with a different substitution pattern on the benzoate ring.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 3-(2-amino-2-oxoethyl)benzoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-5H,6H2,1H3,(H2,11,12) |
Clé InChI |
ZMURZPJSVVCHBU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















